molecular formula C8H14FN3 B11793502 N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

Cat. No.: B11793502
M. Wt: 171.22 g/mol
InChI Key: WRDKYTFFTPEDDV-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group, a fluorine atom, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine
  • N-Ethyl-4-fluoro-1-(1H-pyrazol-3-yl)butan-1-amine
  • N-Ethyl-3-chloro-1-(1H-pyrazol-3-yl)propan-1-amine

Uniqueness

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is unique due to the specific positioning of the fluorine atom and the ethyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H14FN3

Molecular Weight

171.22 g/mol

IUPAC Name

N-ethyl-3-fluoro-1-(1H-pyrazol-5-yl)propan-1-amine

InChI

InChI=1S/C8H14FN3/c1-2-10-7(3-5-9)8-4-6-11-12-8/h4,6-7,10H,2-3,5H2,1H3,(H,11,12)

InChI Key

WRDKYTFFTPEDDV-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCF)C1=CC=NN1

Origin of Product

United States

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